Solvent Blue 122
CAS No.: 67905-17-3
Cat. No.: VC7847681
Molecular Formula: C22H16N2O4
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67905-17-3 |
|---|---|
| Molecular Formula | C22H16N2O4 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25) |
| Standard InChI Key | DAPGHBPTUCXSRG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Characteristics
Solvent Blue 122 is formally identified as N-[4-[(4-hydroxyanthraquinon-1-yl)amino]phenyl]acetamide with the Chemical Abstracts Service (CAS) registry number 67905-17-3 . Structural analysis reveals a planar anthraquinone core substituted with hydroxyl and acetamide functional groups, facilitating π-π interactions with polymer matrices .
Discrepancies in reported molecular formulas warrant attention:
This divergence likely stems from differences in salt forms or hydration states across commercial products. The 372.37 g/mol value aligns with the base structure lacking counterions, while the higher molecular weight may represent a complexed form with boron or other metals from synthesis .
Synthetic Methodologies and Process Optimization
Modern synthesis routes have revolutionized Solvent Blue 122 production, overcoming traditional limitations of dimethylformamide (DMF)-based processes that yielded ≤60% with high wastewater generation .
Methanol-Mediated Condensation
The patented methanol process achieves 80% yield through:
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Reaction System: Methanol solvent with boric acid catalyst
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Reactants:
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1,4-Dihydroxyanthraquinone (≤3% residual)
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p-Aminoacetanilide (stoichiometric excess)
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Conditions:
This method reduces wastewater by 40% compared to aqueous-DMF systems while enabling methanol recovery through fractional distillation . Kinetic studies show complete anthraquinone conversion within 10 hours, as monitored by HPLC .
Post-Synthesis Purification
Critical purification steps ensure >98% purity:
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Alkaline Wash (80–85°C, 0.5 h): Removes unreacted dihydroxyanthraquinones
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Acid Treatment (70–75°C): Neutralizes residual amines
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Solvent Exchange: Methanol-to-water ratio 1:3 for crystallization
Technical Performance Specifications
Standardized testing across manufacturers reveals consistent performance metrics:
The dye demonstrates exceptional thermal stability, retaining 95% chromatic intensity after 500 h at 200°C in polycarbonate matrices . Lightfastness testing under Xenon-arc irradiation (0.55 W/m²) shows ΔE <2.0 after 1,000 h exposure .
Industrial Applications and Compatibility
Solvent Blue 122's amphiphilic structure enables broad applicability:
Polymer Coloration
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Polyester Fibers: 0.5–2.0% w/w loading achieves CIELAB L* = 25.3, a* = -18.7, b* = -49.1
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Engineering Plastics:
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Polycarbonate: Transmittance >85% at 450 nm
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ABS: No migration at 120°C/100 h
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Printing Inks
Offset formulations containing 8–12% dye exhibit:
Future Research Directions
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Molecular Modeling: DFT studies to optimize substituent effects on solvatochromism
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Continuous Flow Synthesis: Pilot-scale reactors for throughput >500 kg/day
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Bio-based Alternatives: Fermentation routes to anthraquinone precursors
This comprehensive profile positions Solvent Blue 122 as a paradigm for high-performance dyes where chemical innovation meets industrial pragmatism. The resolution of molecular weight discrepancies through advanced characterization techniques (e.g., HRMS, XRD) remains a priority for standardizing quality control protocols across the supply chain.
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